Fluorescein-11-deoxyuridine triphosphate is a modified nucleotide that incorporates fluorescein, a fluorescent dye, into the structure of deoxyuridine triphosphate. This compound is primarily used in molecular biology for labeling DNA and RNA, enabling the visualization of nucleic acid sequences in various applications such as polymerase chain reaction, fluorescence in situ hybridization, and microarray analysis. The fluorescein moiety provides a means to track the incorporation of the nucleotide into nucleic acids due to its strong fluorescence properties.
Fluorescein-11-deoxyuridine triphosphate can be synthesized through chemical modification of deoxyuridine triphosphate or derived from commercially available labeled nucleotides. The synthesis typically involves attaching a fluorescein group to the 11-position of the uridine base, which enhances its utility in biological assays.
Fluorescein-11-deoxyuridine triphosphate is classified as a fluorescently labeled nucleotide. It falls under the category of modified nucleotides used in biochemical applications, particularly in nucleic acid labeling and detection.
The synthesis of fluorescein-11-deoxyuridine triphosphate generally involves several key steps:
Technical details regarding specific reagents and conditions can vary depending on the desired properties of the final product, but enzymatic incorporation into DNA has been shown to be effective with various DNA polymerases .
Fluorescein-11-deoxyuridine triphosphate features a unique molecular structure characterized by:
Fluorescein-11-deoxyuridine triphosphate participates in several key reactions:
Technical details include optimal conditions for enzyme activity and substrate concentrations to maximize incorporation efficiency .
The mechanism of action for fluorescein-11-deoxyuridine triphosphate involves its incorporation into DNA during replication or transcription processes:
Data from studies indicate that various polymerases exhibit different efficiencies in incorporating modified nucleotides, with family-B polymerases generally showing higher efficiency compared to family-A polymerases .
Fluorescein-11-deoxyuridine triphosphate has numerous scientific applications:
Fluorescein-11-dUTP (6-FAM-11-2′-deoxyuridine-5′-triphosphate) is a trilithium salt compound synthesized for non-radioactive DNA labeling. Its molecular formula is C₃₉H₃₉N₄Li₃O₂₁P₃, with a molecular weight of 1013.49 g/mol [1] [2]. The structure comprises three integrated components:
The IUPAC name, ((2R,3S,5R)-5-(5-(3-(6-(3-carboxy-4-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzamido)hexanamido)prop-1-yn-1-yl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl hydrogen triphosphate, reflects the stereochemical complexity [1]. This architecture preserves the nucleotide's recognition by DNA polymerases while positioning the fluorophore to minimize steric interference.
Table 1: Molecular Characteristics of Fluorescein-11-dUTP
Property | Specification |
---|---|
Molecular Formula | C₃₉H₃₉N₄Li₃O₂₁P₃ |
Molecular Weight | 1013.49 g/mol |
Absorption Maximum (λₘₐₓ) | 492 nm |
Emission Maximum (λₘₐₓ) | 517 nm |
Molar Extinction Coefficient (ε) | 74,000 L·mol⁻¹·cm⁻¹ |
Fluorescence Quantum Yield | 0.93 |
Appearance | Yellow to orange solid, soluble in water |
The 11-atom linker (C₆H₁₁N₂O₂) is the critical innovation distinguishing fluorescein-11-dUTP from earlier conjugates. This spacer comprises:
Compared to shorter-linker analogues (e.g., fluorescein-12-dUTP with a 12-atom linker but different bonding pattern), the 11-atom linker specifically mitigates static quenching by preventing π-π stacking between the fluorescein and nucleobase [1]. This configuration maintains fluorescence intensity post-incorporation into DNA. The linker length also optimizes polymerase compatibility—shorter linkers (<8 atoms) impede enzymatic incorporation, while longer linkers (>15 atoms) increase non-specific binding [5] [10]. Crucially, the aminohexanamide component enables further derivatization, as demonstrated in amino-11-dUTP analogues used for post-incorporation labeling [10].
Table 2: Impact of Linker Length on Nucleotide Analogue Performance
Linker Length (Atoms) | Incorporation Efficiency | Fluorescence Quenching | Polymerase Compatibility |
---|---|---|---|
6–8 | Low to moderate | Severe | Limited |
11 | High | Minimal | Broad |
12–15 | Moderate | Moderate | Moderate |
>15 | Variable | Low | Reduced |
Stereochemistry governs both the enzymatic incorporation and fluorescence behavior of fluorescein-11-dUTP:
Electrochemical studies confirm that conjugation preserves fluorescein's redox activity. Cyclic voltammetry shows quasi-reversible oxidation peaks at +0.85 V (vs. Ag/AgCl) on carbon electrodes, enabling electrochemical detection of labeled DNA. This property is exploited in biosensors for direct voltammetric readout of polymerase chain reaction (PCR) products [6]. However, stereochemical incompatibilities can arise with certain DNA polymerases—Taq polymerase incorporates fluorescein-11-dUTP at ~75% efficiency relative to native dTTP, while reverse transcriptases show higher discrimination (>50% reduction) [6].
Table 3: Stereochemical and Functional Properties of Key Structural Elements
Structural Element | Stereochemical Feature | Functional Implication |
---|---|---|
Deoxyribose ring | (2R,3S,5R) configuration | Maintains B-DNA geometry upon incorporation |
Fluorescein isomer | 6-position pure isomer | Prevents spectral broadening; maximizes quantum yield |
Linker amide bonds | Trans configuration | Minimizes steric clash with polymerase active sites |
Triphosphate group | α-stereochemistry | Ensures correct orientation for phosphodiester bond formation |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7